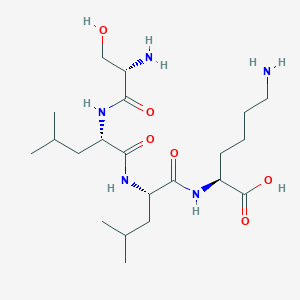

L-Seryl-L-leucyl-L-leucyl-L-lysine

Description

Overview of Thrombospondin-1 in Biological Systems and Pathophysiology

Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein (B1211001) that plays a complex and multifaceted role in a wide array of biological and pathological processes. nih.govwikipedia.org First identified in platelets, TSP-1 is now known to be expressed by a variety of cell types and is a key regulator of the extracellular environment. nih.govwikipedia.org Its functions are diverse, encompassing roles in angiogenesis, inflammation, wound healing, apoptosis (programmed cell death), and cellular self-renewal. uniprot.org

The protein is composed of several distinct structural domains that allow it to interact with a multitude of cell surface receptors, other extracellular matrix (ECM) proteins, and growth factors. nih.govwikipedia.org These interactions are critical for its ability to modulate cellular behavior. For instance, TSP-1 is a potent natural inhibitor of neovascularization (the formation of new blood vessels), a process crucial in both normal tissue development and in the growth of tumors. wikipedia.orgwikipedia.org It can also influence cell adhesion, migration, and proliferation. wikipedia.org

In the context of pathophysiology, dysregulation of TSP-1 has been implicated in a range of diseases. Its role in activating transforming growth factor-beta (TGF-β) is a key factor in the development of fibrotic diseases, where excessive deposition of ECM proteins leads to tissue scarring and organ dysfunction. nih.gov This is particularly relevant in conditions such as diabetic nephropathy and cardiac fibrosis. nih.govnih.gov Furthermore, TSP-1's influence on inflammation and the immune response can contribute to the progression of various inflammatory and autoimmune conditions. uniprot.org The protein's involvement in cardiovascular and metabolic homeostasis also highlights its significance in diseases such as atherosclerosis and obesity. uniprot.org

Role of TSP-1 in Extracellular Matrix Homeostasis and Cell-Matrix Interactions

Thrombospondin-1 is a pivotal modulator of the extracellular matrix (ECM), the intricate network of proteins and other molecules that provides structural and biochemical support to surrounding cells. nih.gov As a matricellular protein, TSP-1 does not primarily serve a structural role itself but rather orchestrates the assembly and remodeling of the ECM and mediates communication between cells and their matrix environment. nih.govnih.gov

TSP-1 influences ECM homeostasis through both direct and indirect mechanisms. It can directly bind to a variety of ECM components, including fibronectin, laminin, and several types of collagen. wikipedia.orgnih.gov These interactions are crucial for the proper organization and integrity of the ECM. nih.govmolbiolcell.org For example, studies in mice lacking TSP-1 have revealed disorganized and enlarged collagen fibrils, indicating a direct role for TSP-1 in collagen fibril organization. molbiolcell.org The protein's incorporation into the ECM is a regulated process, with its C-terminal region being particularly important for its retention within the matrix. biologists.com

Indirectly, TSP-1 affects the ECM by modulating the activity of other molecules. It can influence the activity of matrix metalloproteinases (MMPs), enzymes that are responsible for the degradation of ECM components, thereby playing a role in ECM turnover and remodeling. nih.gov One of the most significant indirect effects of TSP-1 on the ECM is through its activation of transforming growth factor-beta (TGF-β), a potent stimulator of collagen and other matrix molecule synthesis. nih.gov This function underscores TSP-1's critical role in tissue repair and fibrotic processes.

Furthermore, TSP-1 is instrumental in mediating cell-to-cell and cell-to-matrix interactions. wikipedia.org It does so by engaging with a variety of cell surface receptors, including integrins and CD47. wikipedia.org These interactions can trigger intracellular signaling pathways that regulate cell adhesion, migration, and proliferation, thereby influencing how cells respond to their extracellular environment. wikipedia.org

Mechanistic Insights into TSP-1 Dependent Activation of Latent Transforming Growth Factor-beta (TGF-β)

Transforming growth factor-beta (TGF-β) is a powerful cytokine that regulates numerous cellular processes, but it is typically secreted in an inactive, or latent, form. nih.govnih.gov This latent complex consists of the mature TGF-β dimer non-covalently associated with a pro-peptide dimer known as the latency-associated peptide (LAP). nih.gov The activation of latent TGF-β is a critical control point for its biological activity. Thrombospondin-1 (TSP-1) is a major physiological activator of latent TGF-β. nih.gov

The mechanism of TSP-1-mediated TGF-β activation is a non-proteolytic process that involves a direct physical interaction between the two proteins. nih.gov Specifically, a conserved amino acid sequence within the type 1 repeats of TSP-1, KRFK, is responsible for binding to a specific motif within the LAP of the latent TGF-β complex. nih.gov This binding site on LAP has been identified as the LSKL (leucine-serine-lysine-leucine) sequence. nih.gov

The interaction between the KRFK sequence of TSP-1 and the LSKL sequence of LAP is thought to induce a conformational change in the latent complex. nih.gov This structural rearrangement disrupts the association between LAP and the mature TGF-β, leading to the release of the active TGF-β cytokine. nih.gov Once released, active TGF-β is free to bind to its cell surface receptors and initiate downstream signaling cascades, such as the Smad pathway. nih.govmedchemexpress.com

Rationale for Therapeutic Targeting of the TSP-1/TGF-β Axis via Peptide Antagonists

The central role of the Thrombospondin-1 (TSP-1)/transforming growth factor-beta (TGF-β) signaling axis in the progression of fibrotic diseases and certain cancers provides a strong rationale for its therapeutic targeting. nih.gov Over-activation of TGF-β is a hallmark of these conditions, leading to excessive extracellular matrix deposition and tissue remodeling. nih.gov Traditional approaches to inhibit TGF-β signaling, such as using antibodies against the active ligand or small molecule inhibitors of the TGF-β receptor kinase, have often been limited by a lack of specificity and a narrow therapeutic window, leading to undesirable side effects due to the widespread homeostatic roles of TGF-β. nih.gov

Targeting the specific mechanism of TSP-1-mediated TGF-β activation offers a more selective therapeutic strategy. nih.gov This approach aims to inhibit the pathological over-activation of TGF-β in diseased tissues where TSP-1 expression is often upregulated, while potentially preserving the normal, physiological functions of TGF-β in other tissues. nih.gov

Peptide antagonists have emerged as a promising tool for this purpose. These are short chains of amino acids designed to mimic specific protein interaction domains. In the context of the TSP-1/TGF-β axis, the peptide LSKL has been developed as a competitive antagonist. medchemexpress.commedchemexpress.com Derived from the latency-associated peptide (LAP) of TGF-β, the LSKL peptide competitively inhibits the binding of TSP-1 to the latent TGF-β complex. medchemexpress.commedchemexpress.com By blocking this interaction, LSKL prevents the TSP-1-induced release of active TGF-β, thereby attenuating the downstream pro-fibrotic signaling. medchemexpress.com This targeted approach has shown efficacy in various preclinical models of disease, including diabetic nephropathy and liver fibrosis, by reducing fibrosis and improving organ function. nih.govnih.gov

The Indispensable Role of Control Peptides in Demonstrating Specificity in Peptide Research

In peptide-based research, particularly when investigating the biological effects of a specific peptide sequence, the use of control peptides is fundamental to ensure the validity and specificity of the experimental findings. Control peptides are designed to be structurally similar to the active peptide but lack its specific biological activity. Their primary purpose is to differentiate the observed effects that are due to the specific amino acid sequence of the active peptide from non-specific effects that could arise from the introduction of any peptide into a biological system.

By comparing the biological response to the active peptide with the response to the scrambled control peptide, researchers can confidently attribute any significant differences to the specific sequence of the active peptide. If the scrambled peptide does not produce the same biological effect as the active peptide, it provides strong evidence that the observed activity is sequence-specific and not a result of non-specific interactions, changes in osmolarity, or other experimental artifacts. The use of scrambled control peptides is, therefore, an essential component of rigorous scientific methodology in peptide research, allowing for the unambiguous interpretation of experimental results. proteogenix.science

Academic Significance of SLLK as a Control Peptide for the Thrombospondin-1 Inhibitor, LSKL

The peptide SLLK serves as a crucial control for the Thrombospondin-1 (TSP-1) inhibitor, LSKL, in scientific research. LSKL is a tetrapeptide with the sequence Leucine-Serine-Lysine-Leucine that competitively inhibits the activation of latent transforming growth factor-beta (TGF-β) by TSP-1. medchemexpress.commedchemexpress.com To validate that the observed biological effects of LSKL are specifically due to its unique amino acid sequence and its ability to inhibit the TSP-1/TGF-β axis, a proper control is necessary.

Numerous studies have utilized SLLK as a control to demonstrate the specificity of LSKL's actions. For instance, in a study on diabetic nephropathy in mice, treatment with LSKL significantly reduced proteinuria and markers of kidney injury compared to treatment with either saline or the SLLK control peptide. nih.gov The fact that SLLK had no significant effect provided strong evidence that the therapeutic benefits were a direct result of LSKL's ability to block TSP-1-mediated TGF-β activation. nih.gov Similarly, in studies of liver regeneration, LSKL was shown to promote hepatocyte proliferation, an effect that was not observed with the SLLK control. nih.gov The consistent lack of activity of SLLK in these and other studies underscores its academic significance as a reliable and indispensable tool for validating the specific mechanism of action of the TSP-1 inhibitor, LSKL.

| Compound Name | Role | Sequence |

| Thrombospondin-1 (TSP-1) | Matricellular glycoprotein, activator of latent TGF-β | Protein |

| Transforming Growth Factor-beta (TGF-β) | Cytokine involved in fibrosis and cell growth | Protein |

| LSKL | TSP-1 inhibitor, competitive antagonist of TGF-β activation | Leucine-Serine-Lysine-Leucine |

| SLLK | Control peptide for LSKL | Serine-Leucine-Leucine-Lysine |

Detailed Research Findings: LSKL vs. SLLK in a Murine Model of Diabetic Nephropathy nih.gov

| Parameter | Saline Control | SLLK Control | LSKL Treatment |

| Urinary Albumin (μ g/24h ) | 1,234 ± 345 | 1,156 ± 298 | 567 ± 154* |

| Renal Fibronectin (relative expression) | 1.0 ± 0.2 | 0.95 ± 0.18 | 0.34 ± 0.11** |

| Renal Nephrin (B609532) (relative expression) | 1.0 ± 0.15 | 1.1 ± 0.2 | 2.2 ± 0.4*** |

| Plasma TGF-β1 (pg/mL) at day 42 | Not Reported | 0.20 ± 0.02 | 0.10 ± 0.01**** |

*p<0.05 vs. saline and SLLK; **p<0.05 vs. saline and SLLK; ***p<0.025 vs. SLLK; ****P=0.0001 vs. SLLK

Structure

2D Structure

Properties

Molecular Formula |

C21H41N5O6 |

|---|---|

Molecular Weight |

459.6 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C21H41N5O6/c1-12(2)9-16(25-18(28)14(23)11-27)20(30)26-17(10-13(3)4)19(29)24-15(21(31)32)7-5-6-8-22/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,29)(H,25,28)(H,26,30)(H,31,32)/t14-,15-,16-,17-/m0/s1 |

InChI Key |

HZDFWTSYGOUTRD-QAETUUGQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N |

Origin of Product |

United States |

Biochemical Characteristics and Design Principles of Sllk Control Peptide

Primary Amino Acid Sequence of SLLK (Ser-Leu-Leu-Lys)

The molecular formula for SLLK is C21H41N5O6, and it has a molecular weight of approximately 459.58 g/mol . taiclone.com The sequence can be represented as Ser-Leu-Leu-Lys. taiclone.com

Conceptual Framework for SLLK as a Scrambled or Control Peptide Counterpart to LSKL

SLLK is designed as a control peptide for LSKL (Leucine-Serine-Lysine-Leucine), which is an inhibitor of Thrombospondin-1 (TSP1). medchemexpress.commedchemexpress.com TSP-1 is a matricellular glycoprotein (B1211001) that plays a significant role in inhibiting angiogenesis and can suppress tumor growth by activating transforming growth factor-beta (TGF-β). nih.gov The LSKL peptide, derived from the latency-associated peptide, inhibits the activation of TGF-β by TSP-1. innopep.com

By using SLLK, researchers can distinguish the specific biological effects of LSKL from any non-specific effects that might arise from the introduction of a peptide into a biological system. For instance, in studies investigating the effects of LSKL on diabetic nephropathy, SLLK-treated mice serve as a critical control group. Research has shown that plasma levels of TGF-β1 were significantly lower in mice treated with LSKL compared to those treated with the SLLK control peptide. taiclone.commedchemexpress.commedchemexpress.com This demonstrates the specific inhibitory effect of the LSKL sequence.

Methodological Considerations for the Synthesis and Purity Assessment of Control Peptides in Research

The synthesis and purity of control peptides like SLLK are paramount to the validity of research findings. The design of a peptide for synthesis must consider factors that can affect the efficiency of the process and the purity of the final product. youtube.com

Synthesis: Peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves sequentially adding amino acids to a growing peptide chain that is attached to a solid resin support. The choice of protecting groups for the amino acid side chains and the coupling reagents are critical for achieving high-yield and high-purity synthesis. For a short peptide like SLLK, the synthesis is relatively straightforward.

Purity Assessment: Following synthesis, the crude peptide product contains the target peptide along with various impurities, such as deletion sequences or incompletely deprotected peptides. youtube.com Therefore, purification and subsequent purity assessment are essential.

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying peptides. This technique separates the target peptide from impurities based on differences in hydrophobicity. nih.gov

Purity Analysis: The purity of the final peptide product is typically assessed using analytical RP-HPLC and mass spectrometry. Analytical HPLC provides a quantitative measure of the peptide's purity, often aiming for greater than 95% or 98%. taiclone.cominnopep.com Mass spectrometry is used to confirm the correct molecular weight of the synthesized peptide, ensuring that the correct amino acid sequence has been produced.

Structural Features Impacting the Functional Inertness of SLLK in Specific Binding Domains

The functional inertness of SLLK, in contrast to the activity of LSKL, is a direct consequence of its altered primary amino acid sequence. The specific arrangement of amino acids in a peptide dictates its secondary and tertiary structure, which in turn determines its ability to bind to a specific biological target.

The binding of a peptide to its receptor or target protein is a highly specific interaction, often likened to a lock and key mechanism. This specificity arises from a combination of factors, including:

Hydrogen Bonding: The formation of hydrogen bonds between the peptide and its target.

Hydrophobic Interactions: The interaction of nonpolar side chains.

Electrostatic Interactions: The attraction between charged residues.

Van der Waals Forces: Weak, short-range interactions.

By scrambling the sequence of LSKL to SLLK, the precise spatial arrangement of the amino acid side chains is altered. This change disrupts the specific conformation required for SLLK to effectively bind to the active site on Thrombospondin-1. While both peptides have the same amino acid components, the different sequence of SLLK prevents it from adopting the necessary three-dimensional shape to interact with and inhibit TSP-1.

Methodological Applications of Sllk in in Vitro Experimental Systems

Design of Cell-Based Assays Utilizing SLLK for Baseline Control

In cell-based assays, SLLK is indispensable for differentiating the specific effects of TSP-1 inhibition by LSKL from other potential cellular responses to a peptide.

Assessment of TSP-1 Mediated Cellular Responses in the Presence of SLLK

Thrombospondin-1 is known to influence a variety of cellular behaviors, including migration. In vitro chemotaxis assays are frequently employed to study these effects. In such assays, the LSKL peptide has been shown to inhibit the chemotactic effects induced by the Latency Associated Peptide (LAP) of TGF-β, a process dependent on TSP-1 interaction. To validate that this inhibition is a direct result of the LSKL sequence, SLLK is used as a control. Studies have demonstrated that while LSKL can reverse the effects of LAP on the delayed-type hypersensitivity response (DTHR), an equivalent concentration of the scrambled SLLK peptide has no effect. nih.gov This demonstrates the sequence-specific action of LSKL in modulating TSP-1 mediated cellular responses.

In studies of monocyte chemotaxis, SLLK is used as a scrambled peptide control to confirm the specificity of inhibitors targeting the interaction between LAP and TSP-1. nih.gov For instance, when investigating the inhibition of LAP-induced monocyte recruitment, the active peptide LSKL shows a clear inhibitory effect, whereas SLLK does not, thereby establishing a baseline for non-specific peptide effects. nih.gov

Elucidation of TGF-β Activation and Signal Transduction Pathways Controlled by SLLK

A key function of TSP-1 is the activation of latent Transforming Growth Factor-β (TGF-β), a potent cytokine involved in numerous cellular processes. The LSKL peptide is known to block this activation by competing with the LSKL sequence within the latency-associated peptide (LAP) for binding to TSP-1. nih.gov To confirm that this blockade is specific to the LSKL sequence, SLLK is used as a negative control.

In vitro studies have shown that LSKL effectively inhibits the activation of latent TGF-β by TSP-1, while the scrambled SLLK peptide, even at high concentrations, does not. nih.gov This is a critical control to demonstrate that the observed reduction in TGF-β activity is not a result of non-specific peptide interactions with either TSP-1 or the latent TGF-β complex. For example, in assays measuring TGF-β activity through mink lung epithelial cell reporter assays, conditioned media from bovine aortic endothelial cells activated with TSP-1 shows a significant increase in TGF-β activity. This activation is dose-dependently inhibited by LSKL, but not by SLLK, confirming the specificity of the LSKL-mediated inhibition.

The downstream signaling of TGF-β activation, primarily through the phosphorylation of Smad proteins, can also be assessed using SLLK as a control. While LSKL treatment leads to a reduction in phospho-Smad2/3 levels in response to stimuli that induce TSP-1-dependent TGF-β activation, SLLK-treated cells show no such decrease, mirroring the response of untreated or vehicle-treated cells. targetmol.com

Analysis of Cellular Proliferation, Migration, and Apoptosis in SLLK-Treated Cell Lines

While specific data on the use of SLLK in proliferation, migration, and apoptosis assays is not extensively detailed in the primary literature, the principles of its use as a negative control are well-established. In any assay investigating the effect of the LSKL peptide on these cellular processes, SLLK would be an essential control.

For instance, in a cell proliferation assay, such as an MTT or BrdU incorporation assay, the proliferation rate of cells treated with LSKL would be compared to that of cells treated with SLLK. A significant difference would indicate that the LSKL sequence specifically affects cell proliferation. Similarly, in a wound-healing or transwell migration assay, the migration of cells in the presence of LSKL would be compared to that with SLLK to determine if the inhibition of migration is sequence-specific.

In apoptosis assays, such as those using Annexin V staining or measuring caspase activity, SLLK would serve to establish the baseline level of apoptosis in the cell line under the experimental conditions. Any significant change in apoptosis observed with LSKL treatment would then be attributable to the specific peptide sequence. The use of a scrambled control like SLLK is crucial to rule out that the observed effects are not due to the general presence of a peptide, but to the specific biological activity of the LSKL sequence.

Application of SLLK in Biochemical Binding and Functional Assays

In more defined biochemical systems, SLLK is used to confirm the specificity of molecular interactions and their functional consequences.

Peptide-Protein Interaction Studies Employing SLLK as a Negative Control

The inhibitory action of LSKL is predicated on its ability to competitively block the binding of TSP-1 to the LSKL sequence in the LAP of the latent TGF-β complex. nih.gov In vitro binding assays, such as co-immunoprecipitation and ELISA-based assays, are used to demonstrate this specific interaction. In these assays, SLLK is the ideal negative control.

One study demonstrated that the LSKL peptide effectively inhibits the binding between LAP and thrombospondin-1 in a dose-dependent manner. In contrast, the scrambled SLLK peptide, even at a 1000-fold molar excess, failed to inhibit this interaction. This provides direct evidence that the binding inhibition is sequence-specific and not due to non-specific electrostatic or hydrophobic interactions.

Table 1: Effect of LSKL and SLLK on LAP-Thrombospondin-1 Binding

| Peptide | Concentration | Inhibition of Binding |

|---|---|---|

| LSKL | 100-fold molar excess | Significant |

| LSKL | 1000-fold molar excess | Complete |

| SLLK | 1000-fold molar excess | No Inhibition |

This table is a representation of findings from in vitro binding assays.

Evaluation of Enzyme Activity Modulation: Response to SLLK as a Control

While the primary mechanism of LSKL is through competitive binding inhibition, there could be downstream effects on enzyme activity, for example, on matrix metalloproteinases (MMPs), which can be activated by TGF-β. In studies investigating the modulation of enzyme activity by LSKL, SLLK serves as a crucial control.

For instance, in a zymography assay to measure MMP activity from cell culture supernatants, if LSKL treatment leads to a decrease in the activity of a specific MMP, a parallel experiment with SLLK should show no such effect. This would confirm that the change in enzyme activity is a downstream consequence of specific TSP-1 inhibition by LSKL and not a direct, non-specific effect of the peptide on the enzyme itself or on the cells. Although direct studies detailing the use of SLLK in enzyme activity assays are not prominent, its role as a negative control would be integral to the experimental design to ensure the validity of the results.

Gene Expression Profiling and mRNA Analysis Using SLLK for Comparative Control

In the investigation of signaling pathways, particularly those involving potent molecules like Thrombospondin-1 (TSP-1), the use of precise and reliable controls is paramount. The peptide SLLK serves as an essential negative control for its active counterpart, LSKL, which is an inhibitor of TSP-1-mediated activation of Transforming Growth Factor-beta (TGF-β). physiology.orgnih.gov SLLK is a scrambled peptide, meaning it contains the same amino acid residues as LSKL but in a different sequence. nih.gov This structural alteration renders it biologically inert in the TSP-1 pathway, as it does not effectively bind to the latency-associated peptide (LAP) of TGF-β or prevent its activation by TSP-1. nih.gov

The primary utility of SLLK in in vitro gene expression studies is to establish a baseline and ensure that any observed cellular effects are specifically due to the inhibition of the TSP-1 pathway by LSKL, rather than non-specific effects resulting from the introduction of a peptide. physiology.org By comparing the gene expression profiles of cells treated with the active inhibitor (LSKL) against those treated with the inactive control (SLLK), researchers can confidently attribute differential gene expression to the targeted biological pathway.

Quantification of Specific Gene Expression (e.g., Nephrin) in Controlled Cellular Environments

The application of SLLK as a control has been pivotal in understanding the role of TSP-1 in diseases like diabetic nephropathy, where the expression of key structural proteins in the kidney is altered.

Nephrin (B609532) Expression in Podocytes: Nephrin is a critical protein for maintaining the glomerular filtration barrier in the kidney, and its reduced expression is a hallmark of podocyte injury and diabetic nephropathy. nih.gov In vivo studies using diabetic Akita mice have demonstrated that treatment with the TSP-1 inhibitor LSKL leads to a significant, more than twofold increase in nephrin protein expression in renal lysates compared to mice treated with either saline or the SLLK control peptide. nih.gov This crucial finding indicates that SLLK itself does not influence the expression of nephrin, thereby validating its use as a non-interfering control in experiments aimed at restoring nephrin levels by inhibiting TSP-1. While direct in vitro quantification of nephrin mRNA in podocyte cultures treated with SLLK is not extensively documented in available literature, the in vivo data provides a strong rationale for its use in such experimental designs.

Matrix Protein Expression in Mesangial Cells: In vitro studies using glomerular mesangial cells, which are also implicated in diabetic kidney disease, provide direct evidence of SLLK's utility. In cultured human or rat mesangial cells exposed to high glucose conditions to mimic diabetes, the expression of extracellular matrix proteins like fibronectin and osteopontin (B1167477) increases. nih.govresearchgate.net Treatment with the TSP-1 inhibitor LSKL has been shown to reduce this glucose-stimulated synthesis of fibronectin and osteopontin. researchgate.net In these experiments, SLLK is used as the inert control to confirm that the observed reduction is a direct result of TSP-1 inhibition. physiology.orgresearchgate.net

The following table summarizes the typical findings from such in vitro experiments on mesangial cell gene expression.

| Gene Target | Experimental Condition | Observed mRNA/Protein Level Change | Role of SLLK |

|---|---|---|---|

| Fibronectin | High Glucose + LSKL | Decreased | Serves as a negative control, showing expression levels similar to the "High Glucose" only condition, confirming LSKL's specific inhibitory effect. physiology.orgresearchgate.net |

| Osteopontin | High Glucose + LSKL | Decreased | |

| TGF-β (bioactive) | Increased Amino Acids + LSKL | Decreased | Used as an inert peptide control; cells treated with SLLK show no reduction in bioactive TGF-β, unlike LSKL-treated cells. physiology.org |

Analysis of Transcriptional Responses to SLLK in Context of TSP-1 Modulation

Beyond single-gene analysis, SLLK is fundamental for interpreting broader transcriptional profiling studies, such as those using RNA-sequencing (RNA-seq). When researchers aim to understand the global changes in gene expression following the inhibition of TSP-1, SLLK provides the necessary comparative context.

In studies analyzing the transcriptomic effects of TSP-1 inhibition, the comparison between LSKL-treated cells and control cells is key. nih.gov An ideal experimental design would compare the active inhibitor (LSKL) not only to an untreated control but also to the SLLK-treated group. This approach allows for the filtering of non-specific transcriptional noise that might be induced by the peptide vehicle or the peptide structure itself.

For example, a hypothetical RNA-seq experiment might reveal hundreds of differentially expressed genes between LSKL-treated and untreated cells. By comparing this list to the differentially expressed genes between SLLK-treated and untreated cells, researchers can isolate the genes whose expression is specifically modulated by the inhibition of the TSP-1 pathway. Genes that are altered in both LSKL and SLLK groups would be flagged as non-specific effects.

The table below illustrates how SLLK is used to contextualize transcriptional data.

| Experimental Comparison | Purpose | Expected Outcome for TSP-1 Pathway Genes |

|---|---|---|

| LSKL vs. Untreated Control | Identify all genes affected by the treatment. | Significant differential expression. |

| SLLK vs. Untreated Control | Identify genes affected by non-specific peptide effects. | No significant differential expression. nih.gov |

| LSKL vs. SLLK | Isolate genes specifically modulated by TSP-1 inhibition. | Significant differential expression, providing the most accurate profile of the inhibitor's specific action. |

Deployment of Sllk in in Vivo Pre Clinical Research Models Excluding Human Clinical Trials

Comparative Studies in Murine Models of Renal Injury and Proteinuria Utilizing SLLK

SLLK has been instrumental in studies evaluating the efficacy of TSP1 inhibitors in models of kidney disease. In research using Akita mice, a model for diabetic nephropathy, SLLK was used as a control to assess the impact of the active peptide LSKL on renal injury and proteinuria. glpbio.com One of the key findings from these studies was that Akita mice treated with the active LSKL peptide showed a significant, more than twofold increase in the expression of nephrin (B609532) when compared to renal lysates from mice treated with either saline or the SLLK control peptide. taiclone.comglpbio.com Nephrin is a critical protein for the proper function of the kidney's filtration barrier, and its increased expression points to a protective effect of LSKL, an effect that was absent in the SLLK-treated control group.

Role of SLLK in Investigating Abdominal Aortic Aneurysm Progression in Angiotensin II-Infused Models

The use of SLLK extends to cardiovascular research, particularly in the study of abdominal aortic aneurysms (AAA). The angiotensin II (Ang II)-infused apolipoprotein-E-deficient mouse is a widely used model that mimics key aspects of human AAA development, including inflammation and vessel wall degradation. nih.gov In a study investigating the role of a TSP1 antagonist in this model, SLLK was employed as a control peptide. glpbio.com The research demonstrated that a peptide antagonist of TSP-1 promoted the progression of AAA, highlighting the complex role of TSP1 in vascular pathology. glpbio.com The use of SLLK in a control group was crucial for attributing the observed effects specifically to the inhibition of TSP1.

Assessment of Systemic and Localized Molecular Markers in SLLK-Treated Animal Cohorts

A primary function of SLLK in experimental settings is to provide a baseline for assessing molecular changes induced by the active TSP1 inhibitor. This involves measuring both systemic markers in the blood and localized markers in specific tissues.

Transforming growth factor-beta 1 (TGF-β1) is a key cytokine involved in fibrosis and tissue remodeling, and its activation is mediated by TSP1. In studies comparing LSKL and SLLK, plasma TGF-β1 levels are a critical endpoint. Research has shown that at day 42 of treatment, plasma TGF-β1 levels in mice receiving the active LSKL peptide were significantly lower (0.10±0.01 pg/mL) compared to the levels in mice that received the SLLK control peptide (0.20±0.02 pg/mL; P=0.0001). taiclone.comglpbio.com This finding directly demonstrates that LSKL, but not the inactive SLLK peptide, effectively blocks TSP1-dependent TGF-β1 activity systemically.

Table 1: Comparative Plasma TGF-β1 Levels

| Treatment Group | Plasma TGF-β1 Level (pg/mL) at Day 42 |

| SLLK Control Peptide | 0.20 ± 0.02 |

| LSKL (TSP1 Inhibitor) | 0.10 ± 0.01 |

This table presents the mean plasma TGF-β1 levels in mice treated with either the SLLK control peptide or the active LSKL peptide. Data sourced from studies in murine models. taiclone.comglpbio.com

To understand the localized effects of TSP1 inhibition, researchers analyze messenger RNA (mRNA) expression in specific tissues. nih.gov In studies involving SLLK, mRNA expression has been assessed in both suprarenal aortic lysates and renal lysates. taiclone.comglpbio.com For instance, in murine models of diabetic nephropathy, renal lysates from SLLK-treated control mice were compared against those from LSKL-treated mice. The analysis revealed that LSKL treatment led to a significant upregulation of nephrin mRNA, an effect not observed in the SLLK group, thereby linking the therapeutic benefit directly to TSP1 inhibition within the kidney tissue. taiclone.comglpbio.com Similarly, assessments in suprarenal aortic lysates have been performed to understand the vascular-specific effects of these peptides. taiclone.comglpbio.com

Table 2: Tissue-Specific mRNA Expression Findings

| Tissue | Finding in LSKL-Treated Group | Observation in SLLK-Treated Control Group |

| Renal Lysates | Significantly increased nephrin expression (>2-fold) | No significant change in nephrin expression |

| Suprarenal Aortic Lysates | mRNA expression assessed for TSP1-pathway related genes | mRNA expression assessed as a baseline control |

This table summarizes the differential effects on mRNA expression observed between the active LSKL peptide and the SLLK control peptide in specific tissues. taiclone.comglpbio.com

Experimental Design Considerations for Administering SLLK as a Control Peptide in Animal Studies

The effective use of SLLK as a control peptide requires careful experimental design. nih.govnih.gov SLLK is a scrambled peptide, meaning it contains the same amino acids as the active LSKL peptide but in a different sequence, which is intended to render it biologically inactive with respect to the specific target (TSP1). The fundamental principle is that any observed biological effect in the active treatment group (LSKL) that is absent in the SLLK group can be attributed to the specific sequence and, therefore, the intended mechanism of action.

When designing studies, it is crucial to include at least three groups: a vehicle control (e.g., saline), the experimental peptide (LSKL), and the scrambled control peptide (SLLK). glpbio.com This design helps to differentiate the effects of the peptide's specific sequence from the general effects of administering a peptide. The route and frequency of administration for the SLLK peptide must be identical to that of the active LSKL peptide to ensure a valid comparison.

Molecular and Cellular Mechanisms Elucidated Through the Use of Sllk Control Peptide

Differentiation of LSKL-Specific Biological Effects from Non-Specific Peptide Influences using SLLK

In peptide-based research, it is crucial to distinguish the intended biological effects of a therapeutic peptide from non-specific influences that may arise from the physicochemical properties of the peptide itself. SLLK, having the same amino acid composition as LSKL but in a different sequence, provides an ideal negative control to achieve this differentiation. By administering SLLK in parallel with LSKL in experimental models, researchers can confidently attribute any observed therapeutic outcomes to the specific sequence and, therefore, the specific biological activity of LSKL.

A prominent example of this is seen in studies of diabetic nephropathy. In a murine model of this disease, treatment with the TSP-1 inhibitor LSKL led to significant improvements in kidney function, including a marked reduction in albuminuria and an increase in the expression of the podocyte-specific protein nephrin (B609532). nih.gov In contrast, administration of the SLLK control peptide at the same dosage regimen had no such effects, with key markers of kidney damage remaining at levels comparable to those in saline-treated control animals. nih.govmedchemexpress.com This demonstrates that the renoprotective effects of LSKL are a direct result of its specific TSP-1 inhibitory activity and not due to any non-specific peptide effects.

| Parameter | LSKL Treatment Group | SLLK (Control Peptide) Treatment Group | Saline Control Group |

| Urinary Albumin/Creatinine Ratio | Significantly Reduced | No Significant Change | No Significant Change |

| Nephrin Expression | Significantly Increased | No Significant Change | No Significant Change |

This table summarizes the differential effects of LSKL and SLLK on key markers of kidney function in a diabetic nephropathy model, based on findings from Lu A, et al. (2011). nih.gov

Analysis of the Lack of Direct Modulatory Impact of SLLK on the TSP-1/TGF-β Signaling Axis

The primary mechanism by which LSKL exerts its therapeutic effects is by inhibiting the activation of latent transforming growth factor-beta (TGF-β), a process mediated by TSP-1. LSKL competitively blocks the binding of the latency-associated peptide (LAP) of TGF-β to TSP-1, thereby preventing the release of active TGF-β. researchgate.netanaspec.com The use of SLLK has been instrumental in confirming this specific molecular interaction.

Biochemical assays have conclusively shown that while LSKL effectively prevents the formation of the TSP-1/LAP complex, the scrambled SLLK peptide has no effect on this interaction, even at high concentrations. researchgate.net This lack of binding activity directly translates to a lack of impact on the downstream signaling cascade. In vivo studies have corroborated these findings, showing that LSKL treatment leads to a significant reduction in plasma levels of active TGF-β1, whereas SLLK-treated animals exhibit TGF-β1 levels that are indistinguishable from those of untreated controls. medchemexpress.commedchemexpress.com

Validation of Specific Receptor Binding and Downstream Signal Transduction Pathways via SLLK Controls

The activation of TGF-β initiates a signaling cascade that primarily involves the phosphorylation of Smad proteins (Smad2 and Smad3), which then translocate to the nucleus to regulate gene expression. nih.govfrontiersin.org The SLLK peptide has been crucial in validating that the effects of LSKL are indeed mediated through the targeted inhibition of this pathway.

In the aforementioned diabetic nephropathy model, treatment with LSKL was shown to reduce the levels of phosphorylated Smad2/3 in the kidneys, indicating a successful blockade of the TGF-β signaling pathway. nih.gov Conversely, the administration of the SLLK control peptide did not alter the levels of phospho-Smad2/3, confirming that it does not interfere with the TSP-1/TGF-β axis. nih.gov This provides strong evidence that the therapeutic outcomes observed with LSKL are a direct consequence of its ability to specifically inhibit TSP-1-mediated TGF-β activation and the subsequent downstream signaling events.

| Molecular Event | Effect of LSKL | Effect of SLLK (Control Peptide) |

| Binding of TSP-1 to LAP | Inhibited | No Effect |

| Activation of Latent TGF-β1 | Inhibited | No Effect |

| Phosphorylation of Smad2/3 | Reduced | No Effect |

This table illustrates the specific inhibitory effects of LSKL on the TSP-1/TGF-β signaling pathway, as validated by the lack of effect of the SLLK control peptide.

Implications for Understanding Off-Target Interactions and Enhancing Specificity in Peptide-Based Research

The use of a well-designed control peptide like SLLK has broader implications for the field of peptide-based therapeutics. It provides a robust framework for identifying and ruling out potential off-target effects. Any biological activity observed with a therapeutic peptide that is also seen with its scrambled control would suggest a non-specific or off-target interaction. The consistent lack of biological activity of SLLK in studies where LSKL is active strongly supports the high specificity of LSKL for its intended target, TSP-1.

This approach enhances the specificity of peptide-based research by setting a high standard for validating the mechanism of action of novel peptide inhibitors. It encourages a more rigorous preclinical evaluation of therapeutic candidates, ultimately leading to the development of safer and more effective drugs.

Contribution of SLLK to the Rigor and Reproducibility of Mechanistic Studies of TSP-1 Inhibitors

The inclusion of SLLK as a negative control in studies of LSKL and other TSP-1 inhibitors significantly enhances the scientific rigor and reproducibility of the research. By demonstrating that a peptide with the same molecular weight and amino acid composition but a different sequence is inactive, researchers can more definitively attribute the observed effects to the specific molecular interactions of the active peptide.

Advanced Research Perspectives and Future Directions for Control Peptides

Methodological Refinements in the Design and Application of Control Peptides for Therapeutic Development

The robust design of control peptides is a cornerstone of therapeutic peptide development, ensuring that the biological activity observed is attributable to the specific sequence of the therapeutic agent and not to confounding factors. A key methodological refinement is the use of "scrambled" peptides, which contain the same amino acid composition as the active peptide but in a rearranged order. This design principle is perfectly exemplified by SLLK (Ser-Leu-Leu-Lys), which serves as the control for the active peptide LSKL (Leu-Ser-Lys-Leu). mdpi.comnih.govacs.org

By using a control like SLLK, researchers can isolate the bioactivity of the LSKL sequence. This approach ensures that any observed effects are not due to the mere presence of a peptide with similar physical properties, such as charge and hydrophobicity. This level of experimental rigor is crucial for minimizing the risk of misinterpreting data and for building a strong foundation for further clinical development. Innovations in peptide synthesis and purification now allow for the efficient production of high-purity control peptides, making these essential comparisons more accessible and reliable. nih.gov The use of such controls is a critical step in preclinical validation, providing clear evidence of sequence-specific activity.

Integration of SLLK-informed Control Strategies in High-Throughput Peptide Screening Platforms

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid evaluation of vast libraries of compounds. tangobio.comcreative-peptides.com In the context of peptide therapeutics, integrating robust control strategies is vital for the efficiency and accuracy of these platforms. An "SLLK-informed" strategy involves incorporating inactive or scrambled sequences alongside active candidates from the very beginning of the screening process.

This approach allows for the simultaneous identification of potential therapeutic hits and the validation of their specificity. For instance, in an HTS campaign designed to find new TSP1 inhibitors, wells containing SLLK would be expected to show no activity, serving as a baseline negative control. drugtargetreview.com Any "hits" from the library could then be directly compared against the SLLK control to filter out false positives that may arise from non-specific binding or interference with the assay. This parallel screening methodology saves time and resources by weeding out non-specific peptides early in the discovery pipeline, ensuring that subsequent efforts are focused on the most promising and specific candidates. nih.gov

The Evolving Landscape of Control Peptides in Systems Biology and Multi-Omics Research

Systems biology and multi-omics approaches aim to provide a holistic view of biological systems by integrating data from genomics, proteomics, transcriptomics, and metabolomics. nih.govnih.gov In this complex landscape, control peptides are indispensable for elucidating the specific impact of a therapeutic peptide on global cellular networks.

When a bioactive peptide like LSKL is introduced into a biological system, it can trigger a cascade of changes across multiple "omic" layers. The use of an inactive control like SLLK is essential to differentiate the specific, targeted effects from non-specific perturbations. For example, researchers can compare the proteomic and transcriptomic profiles of cells treated with LSKL against those treated with SLLK. This comparative analysis helps to pinpoint the precise pathways modulated by the sequence-specific action of LSKL, filtering out background noise and revealing the true mechanism of action. nih.gov As multi-omics technologies become more sensitive, the role of well-designed controls like SLLK will become even more critical for generating clean, interpretable data that accurately reflects the therapeutic intervention's impact. nih.gov

Informing Rational Peptide Design through Comprehensive Control Experiments

Rational peptide design involves the iterative process of designing, synthesizing, and testing peptides to optimize their therapeutic properties, such as efficacy, stability, and specificity. nih.govnih.govresearchgate.net Comprehensive control experiments are fundamental to this process, providing the critical feedback needed to guide molecular modifications. The comparison between an active peptide and its inactive control provides a clear structure-activity relationship.

Data from studies comparing LSKL and SLLK demonstrate this principle effectively. For example, in a murine model of diabetic nephropathy, mice treated with LSKL showed significantly increased expression of nephrin (B609532), a critical protein for kidney function, compared to those treated with SLLK or saline. mdpi.comnih.gov Similarly, plasma levels of active TGF-β1, a key mediator of fibrosis, were significantly lower in the LSKL-treated group compared to the SLLK control group. mdpi.comnih.govrsc.org This precise data confirms that the therapeutic effect is tied directly to the LSKL sequence and provides a quantitative benchmark for designing next-generation inhibitors with even greater potency or improved pharmacokinetic profiles.

Interactive Data Table: In Vivo Comparison of LSKL and SLLK

| Treatment Group | Parameter | Result | Significance (p-value) | Reference |

| LSKL | Plasma TGF-β1 | 0.10 ± 0.01 pg/mL | p=0.0001 | mdpi.comnih.govnih.gov |

| SLLK (Control) | Plasma TGF-β1 | 0.20 ± 0.02 pg/mL | p=0.0001 | mdpi.comnih.govnih.gov |

| LSKL | Nephrin Expression | >2-fold increase | - | mdpi.comnih.gov |

| SLLK (Control) | Nephrin Expression | No significant change | - | mdpi.comnih.gov |

Role of SLLK as a Precedent for Future Control Peptide Innovations in Biomedicine

The use of SLLK as a control for LSKL sets a clear and important precedent for the entire field of peptide-based therapeutics. It underscores the non-negotiable need for rigorous, scientifically sound controls in the validation of novel bioactive molecules. This precedent influences everything from basic research to the regulatory standards for new drug approvals.

Future innovations in control peptide design may include more complex modifications, such as incorporating D-amino acids to create proteolytically resistant but inactive analogs, or developing peptides with similar structural folds but altered binding motifs. nih.gov The fundamental principle, however, remains the same: to create a control that is as similar as possible to the active compound in all respects except for the specific sequence responsible for its biological activity. The straightforward, yet highly effective, example of the LSKL/SLLK pair serves as a foundational case study for researchers, reminding them that the credibility and ultimate success of a therapeutic peptide are inextricably linked to the quality of its controls. This precedent helps ensure that the next generation of peptide-based medicines will be built on a foundation of robust and verifiable science. nih.gov

Q & A

Q. How should SLLK be integrated into experimental designs as a control peptide for TSP1 inhibition studies?

SLLK is a scrambled peptide (sequence: Ser-Leu-Leu-Lys) used to validate the specificity of LSKL, the active TSP1 inhibitor. In murine models, SLLK serves as a negative control in dose-response experiments. For example, in diabetic nephropathy studies, Akita mice treated with 30 mg/kg LSKL showed a twofold increase in nephrin expression compared to SLLK-treated or saline controls . Key design elements include:

- Dosage parity : Administer SLLK at the same concentration as LSKL (e.g., 5–30 mg/kg).

- Endpoint validation : Measure TGF-β1 plasma levels (via ELISA) and mRNA/protein expression in target tissues (e.g., renal lysates) .

- Statistical rigor : Use ANOVA with post-hoc tests to compare SLLK vs. LSKL effects (e.g., P=0.0001 for TGF-β1 differences in plasma) .

Q. What protocols ensure SLLK stability during in vivo and in vitro applications?

SLLK’s solubility and bioactivity depend on storage conditions:

- Powder form : Store at -20°C for ≤3 years; reconstitute in sterile water or DMSO (10 mM stock) .

- Solubilized peptide : Aliquot and store at -80°C for ≤1 year to prevent freeze-thaw degradation .

- In vivo administration : Use PBS or saline as a vehicle; avoid repeated thawing by preparing single-use aliquots .

Q. How is SLLK’s inactivity confirmed in TSP1-TGF-β1 pathway studies?

Validate SLLK’s inertness using:

- TGF-β1 bioassays : Compare latent TGF-β1 activation in cell lines (e.g., HSCs) treated with LSKL (3 µM) vs. SLLK. Active LSKL reduces α-SMA and Collagen I expression by >50%, while SLLK shows no significant change .

- Oxidative stress models : In vascular smooth muscle cells (VSMCs), SLLK does not reverse H2O2 generation induced by SS ions, unlike LSKL .

Advanced Research Questions

Q. How can researchers resolve contradictions between mRNA and protein-level data in SLLK control experiments?

Discrepancies may arise from post-transcriptional regulation or assay sensitivity. For example, in aortic lysates, LSKL reduces TGF-β1 mRNA but not protein levels in some models . Mitigation strategies:

- Multi-omics validation : Pair RNA-seq with Western blotting or ELISA to quantify TGF-β1 activation.

- Time-course analysis : Assess mRNA (e.g., 24–48 hours post-treatment) vs. protein (e.g., day 42 in chronic models) .

- Pathway inhibitors : Use Smad3 inhibitors to isolate TSP1-dependent TGF-β1 effects from alternate pathways .

Q. What mechanistic insights explain SLLK’s lack of effect on TSP1-CD47 signaling in T cells?

TSP1 inhibits H2S-dependent T cell activation via CD47 binding, but SLLK lacks the critical LSKL sequence required for CD47 interaction. Experimental validation:

Q. How should peptide batch variability be controlled in multi-institutional studies using SLLK?

Batch-to-batch inconsistencies (e.g., salt content, solubility) may arise due to synthesis methods. Recommendations:

- QC documentation : Request mass spectrometry (MS) and HPLC purity reports (≥95%) from suppliers .

- Bioactivity normalization : Pre-test each batch in a pilot assay (e.g., TGF-β1 inhibition in VSMCs) and adjust concentrations empirically .

- Collaborative calibration : Share a reference batch across labs to standardize protocols .

Methodological Considerations

Q. What in vitro models best demonstrate SLLK’s role as a control for LSKL?

Q. How can oxidative stress confound SLLK experimental outcomes, and how is this addressed?

SS ions increase H2O2 independently of TSP1, but LSKL may indirectly modulate ROS via PKG. To dissect mechanisms:

- Co-treatment with antioxidants : Use catalase (100 U/mL) to neutralize H2O2 and isolate TSP1-specific effects .

- PKG activity assays : Measure cGMP levels in VSMCs; SLLK does not rescue PKG downregulation caused by SS ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.